XLogP3 Lipophilicity: Intermediate Value of 1.8 Distinguishes Target from N1-Methyl (1.5) and N4-Cyclohexyl (2.3) Analogs
The target compound N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine has a computed XLogP3 of 1.8, which is 0.3 log units higher than its N1-methyl analog (N-cyclopentyl-1-methyl-1H-pyrazol-4-amine, XLogP3 = 1.5) and 0.5 log units lower than its N4-cyclohexyl analog (N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine, XLogP3 = 2.3) [1]. This positions the compound in an intermediate lipophilicity range that balances membrane permeability against aqueous solubility within the commonly targeted drug-like logP window of 1–3. The 2.9 log unit difference relative to the unsubstituted parent 1-ethyl-1H-pyrazol-4-amine (XLogP3 = −0.1) underscores the critical contribution of the N4-cyclopentyl group to overall hydrophobicity [1]. Note: values are computed, not experimentally measured; no direct head-to-head experimental logP/logD data were identified for this compound series.
N1-methyl analog: 1.5
N4-cyclohexyl analog: 2.3
Unsubstituted parent: -0.1
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-cyclopentyl-1-methyl-1H-pyrazol-4-amine: XLogP3 = 1.5; N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine: XLogP3 = 2.3; 1-ethyl-1H-pyrazol-4-amine: XLogP3 = −0.1 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. N1-methyl analog; ΔXLogP3 = −0.5 vs. N4-cyclohexyl analog; ΔXLogP3 = +2.9 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release); no experimental logP/logD data available for any of the four compounds |
Why This Matters
For procurement decisions in lead optimization, the 0.3–0.5 log unit differences between the target and its closest comparators are sufficient to alter predicted membrane permeability and solubility class, making the target the preferred choice when an intermediate lipophilicity profile is required by the screening cascade.
- [1] PubChem. Computed XLogP3-AA values: CID 43543540 (target) 1.8; CID 43535011 (N-cyclopentyl-1-methyl) 1.5; CID 43543384 (N-cyclohexyl-1-ethyl) 2.3; CID 7018640 (1-ethyl-1H-pyrazol-4-amine) −0.1. Retrieved 2026-04-27. View Source
